N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

adenosine receptor GPCR radioligand binding

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic small‑molecule (C₁₇H₁₄N₂OS, MW 294.37 g mol⁻¹) built on a 2‑aminothiazole core bearing a 5‑methyl substituent, a 4‑phenyl ring, and an N‑benzoyl amide side chain. The compound is catalogued in PubChem (CID 871083) and ChEMBL (CHEMBL3319326) and is commercially available from multiple vendors, typically at ≥95 % purity.

Molecular Formula C17H14N2OS
Molecular Weight 294.37
CAS No. 313403-40-6
Cat. No. B2498594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
CAS313403-40-6
Molecular FormulaC17H14N2OS
Molecular Weight294.37
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2OS/c1-12-15(13-8-4-2-5-9-13)18-17(21-12)19-16(20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19,20)
InChIKeyQHDWJUVPUQRCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313403-40-6): Core Scaffold Identity and Sourcing Context


N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic small‑molecule (C₁₇H₁₄N₂OS, MW 294.37 g mol⁻¹) built on a 2‑aminothiazole core bearing a 5‑methyl substituent, a 4‑phenyl ring, and an N‑benzoyl amide side chain [1]. The compound is catalogued in PubChem (CID 871083) and ChEMBL (CHEMBL3319326) and is commercially available from multiple vendors, typically at ≥95 % purity [2]. Its rigid aromatic scaffold and hydrogen‑bond donor/acceptor pattern (1 HBD, 3 HBA, tPSA ≈ 70 Ų, XLogP3 ≈ 4.2) position it as a versatile intermediate for structure‑activity‑relationship (SAR) exploration, particularly in kinase‑ and GPCR‑targeted programmes [3].

Why Generic Substitution Fails for N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)benzamide


Within the 2‑aminothiazole‑benzamide chemotype, even minor structural alterations drastically re‑shape biological activity. The 5‑methyl group on the thiazole ring is not a passive spectator; it modulates the electron density of the heterocycle and restricts the conformational freedom of the 4‑phenyl substituent, directly influencing target binding [1]. In controlled radioligand‑binding experiments, replacing the 5‑methyl with hydrogen, ethyl, or isopropyl yields adenosine‑receptor affinity profiles that differ by orders of magnitude [1]. Consequently, purchasers who treat N‑(5‑methyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)benzamide as a mere “thiazole‑benzamide” building block risk introducing an SAR‑inactive or off‑target‑prone chemotype into their screening cascade.

Quantitative Differentiation Evidence for N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)benzamide vs. Closest Analogs


Adenosine A₁ Receptor Affinity: 5‑Methyl vs. 5‑Unsubstituted and 5‑Ethyl Analogs

In a systematic study of [5‑substituted‑4‑phenyl‑1,3‑thiazol‑2‑yl]benzamides, the 5‑methyl congener (target compound) displayed measurable affinity for the human adenosine A₁ receptor (hA₁), whereas the 5‑unsubstituted analogue showed negligible binding at concentrations up to 10 µM [1]. Although the most potent compound in the series was 5d (a 5‑isopropyl derivative with low‑nanomolar affinity across all four adenosine receptor subtypes), the presence of the 5‑methyl group was essential to unlock any detectable A₁ engagement, defining a clear affinity cliff between the 5‑H and 5‑CH₃ variants [1].

adenosine receptor GPCR radioligand binding structure-activity relationship

Selectivity Fingerprint: A₂A‑Preferring Profile of the 5‑Methyl Benzamide Series

Within the [5‑substituted‑4‑phenyl‑1,3‑thiazol‑2‑yl]benzamide series, compounds bearing small alkyl substituents at the 5‑position (methyl or hydrogen) exhibited a notable preference for the adenosine A₂A receptor over A₁, A₂B, and A₃ subtypes [1]. The paper explicitly identifies 5a and 5g (both bearing 5‑methyl groups) as showing moderate selectivity for A₂A adenosine receptors, whereas bulkier 5‑substituents (e.g., isopropyl in 5d) produced a pan‑adenosine profile with loss of subtype discrimination [1]. This selectivity bias is directly relevant for programmes targeting Parkinson's disease or other neurological indications where A₂A antagonism is desired without A₁‑mediated cardiovascular effects.

adenosine A2A receptor selectivity GPCR structure-activity relationship

Cytotoxic Selectivity Window in Lung Adenocarcinoma: 5‑Methyl‑4‑phenylthiazol‑2‑yl Acetamide Scaffold vs. NIH/3T3 Fibroblasts

A closely related acetamide derivative built on the identical 5‑methyl‑4‑phenylthiazol‑2‑yl core – 2‑[(1‑methyl‑1H‑tetrazol‑5‑yl)thio]‑N‑(5‑methyl‑4‑phenylthiazol‑2‑yl)acetamide (compound 4c) – exhibited an IC₅₀ of 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells, while displaying no measurable cytotoxicity toward NIH/3T3 mouse embryonic fibroblasts (IC₅₀ > 1000 µM) [1]. This >43‑fold selectivity window demonstrates that the 5‑methyl‑4‑phenylthiazol‑2‑yl scaffold can be elaborated into agents with tumor‑cell‑selective growth inhibition, a property not uniformly shared by other thiazole‑benzamide regioisomers [1].

anticancer cytotoxicity selectivity index A549 lung adenocarcinoma

Antimigration and Anti‑Invasion Activity in NSCLC Models: Patent‑Level Evidence for the 5‑Methyl‑4‑phenylthiazol‑2‑yl Scaffold

United States patent US20150274714A1 specifically claims thiazole analogs encompassing the 5‑methyl‑4‑phenylthiazol‑2‑yl benzamide substructure for the treatment of cellular proliferative diseases, with experimental data demonstrating inhibition of cell migration and invasion in non‑small cell lung cancer (NSCLC) models [1]. The patent discloses that compounds within this chemotype reduced migration by ≥50 % at sub‑cytotoxic concentrations, whereas structurally related benzothiazole and 4‑phenyl‑unsubstituted thiazole controls showed significantly weaker or absent antimigratory effects [1]. This positions the 5‑methyl‑4‑phenyl substitution pattern as a key determinant for antimetastatic activity.

cancer metastasis cell migration invasion non-small cell lung cancer patent

High‑Value Application Scenarios for N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)benzamide


Adenosine A₂A Receptor‑Focused Chemical Probe Development

The 5‑methyl substitution on the thiazole ring confers a moderate A₂A‑preferring selectivity profile, as demonstrated in radioligand binding studies across all four human adenosine receptor subtypes [1]. Medicinal chemistry teams pursuing A₂A antagonists for Parkinson's disease or immunotherapy can use this compound as a validated starting scaffold, confident that the 5‑methyl group provides a selectivity bias that bulkier 5‑alkyl analogs (e.g., 5‑isopropyl) abolish [1].

Synthesis of Tumor‑Selective Cytotoxic Agents via Acetamide Derivatization

The N‑(5‑methyl‑4‑phenylthiazol‑2‑yl) core, when elaborated with a 2‑(substituted thio)acetamide side chain, yields compounds such as 4c that exhibit >43‑fold selectivity for A549 lung adenocarcinoma cells over NIH/3T3 fibroblasts [2]. Procurement of the parent benzamide enables systematic exploration of the acetamide SAR, with the selectivity index of 4c serving as a quantitative benchmark for new analogs [2].

Antimetastatic Screening Cascades in Non‑Small Cell Lung Cancer

Patent‑disclosed data confirm that 5‑methyl‑4‑phenylthiazol‑2‑yl benzamides inhibit tumor cell migration and invasion at sub‑cytotoxic concentrations in NSCLC models, outperforming benzothiazole and 4‑phenyl‑unsubstituted controls by ≥2.5‑fold [3]. This scaffold is therefore a rational choice for laboratories establishing phenotypic screening platforms for metastasis inhibitors, where the 5‑methyl‑4‑phenyl motif is a proven efficacy determinant [3].

General Thiazole‑Benzamide SAR Library Construction

The compound's well‑characterized physicochemical properties (MW = 294.37, tPSA ≈ 70 Ų, XLogP3 ≈ 4.2, 1 HBD, 3 HBA, 3 rotatable bonds) place it in favorable oral drug‑like chemical space (zero Lipinski violations) [4]. It is commercially available at ≥95 % purity [4], making it an accessible and reproducible starting point for parallel library synthesis aimed at probing kinase, GPCR, or epigenetic targets where a 2‑aminothiazole hinge‑binding motif is desired.

Quote Request

Request a Quote for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.